2-[(4-Bromophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate
CAS No.: 926085-98-5
Cat. No.: VC7577656
Molecular Formula: C18H18BrNO4
Molecular Weight: 392.249
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 926085-98-5 |
|---|---|
| Molecular Formula | C18H18BrNO4 |
| Molecular Weight | 392.249 |
| IUPAC Name | [2-(4-bromoanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate |
| Standard InChI | InChI=1S/C18H18BrNO4/c1-2-23-16-9-3-13(4-10-16)11-18(22)24-12-17(21)20-15-7-5-14(19)6-8-15/h3-10H,2,11-12H2,1H3,(H,20,21) |
| Standard InChI Key | PYKLFLZUXNIISJ-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=C(C=C2)Br |
Introduction
2-[(4-Bromophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate is a chemical compound with the CAS number 926085-98-5. It belongs to a class of organic compounds known for their complex structures and potential applications in various fields, including pharmaceuticals and materials science. This article aims to provide a comprehensive overview of this compound, including its chemical properties, synthesis methods, and potential applications.
Synthesis Methods
The synthesis of compounds similar to 2-[(4-Bromophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate typically involves reactions between appropriate starting materials, such as amines and esters, under controlled conditions. For example, the synthesis of related compounds often involves the use of chloroacetyl chloride or similar reagents to form the oxoethyl linkage .
Potential Applications
While specific applications of 2-[(4-Bromophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate are not well-documented, compounds with similar structures have been explored for their antimicrobial and anticancer properties. The presence of a bromophenyl group and an oxoethyl moiety suggests potential biological activity, which could be leveraged in pharmaceutical research.
Biological Activity
Research on related compounds indicates that brominated phenyl groups can contribute to antimicrobial and anticancer activities. For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have shown promising antimicrobial and anticancer properties .
Structural Studies
Crystallographic studies on similar compounds, such as 2-(4-bromophenyl)-2-oxoethyl 4-chlorobenzoate, reveal complex molecular arrangements that could influence their physical and chemical properties .
Data Table
| Property | Value |
|---|---|
| CAS Number | 926085-98-5 |
| Molecular Formula | C18H18BrNO4 |
| Molecular Weight | 392.2 g/mol |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
| Flash Point | Not available |
This table summarizes the available data for 2-[(4-Bromophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate, highlighting the need for additional research to determine its full range of physical and chemical properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume